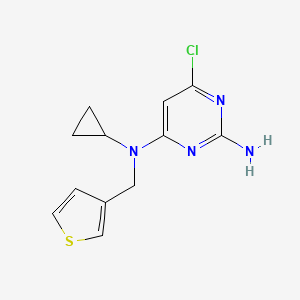
(2S)-2-cyclohexyl-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-cyclohexyl-2-methoxyacetic acid is an organic compound characterized by a cyclohexyl group attached to a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexyl-2-methoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with methyl chloroacetate, followed by hydrolysis. The reaction conditions generally include:
Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Methyl chloroacetate: Reacted with cyclohexylmagnesium bromide to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclohexyl-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-cyclohexyl-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-cyclohexyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Influencing metabolic pathways: Altering the production of key metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-methylacetic acid: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(2S)-2-cyclohexyl-2-methoxyacetic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-methoxyacetic acid |
InChI |
InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
GXQRZUWJYFTHSP-QMMMGPOBSA-N |
Isomeric SMILES |
CO[C@@H](C1CCCCC1)C(=O)O |
Canonical SMILES |
COC(C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
